REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)CCC>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)I
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
ADDITION
|
Details
|
Pd(PPh3)4 (730 mg) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed again
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified via silica gel column (petroleum ether:EtOAc=10:1˜5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |